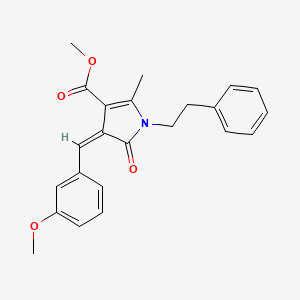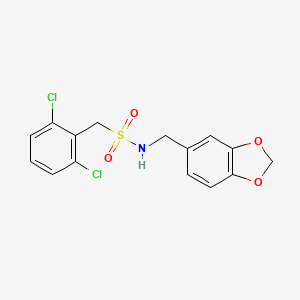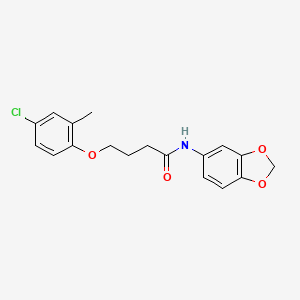![molecular formula C16H20N4O2S B4691985 1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4691985.png)
1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide, also known as L-163,191, is a selective non-peptide antagonist of the oxytocin receptor. It was first synthesized in the early 1990s and has since been used in scientific research to investigate the role of oxytocin in various physiological and behavioral processes.
Mecanismo De Acción
1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide acts as a competitive antagonist of the oxytocin receptor, blocking the binding of oxytocin to the receptor and preventing its activation. This leads to a decrease in the activity of oxytocin in the brain and a corresponding decrease in the physiological and behavioral effects of the hormone.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on various physiological and behavioral processes. For example, it has been shown to reduce maternal behavior in rats, decrease social recognition in mice, and reduce stress-induced analgesia in rats. It has also been implicated in the regulation of blood pressure and the modulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide in scientific research is that it allows researchers to selectively block the activity of the oxytocin receptor without affecting other receptors or systems in the body. This allows for a more precise investigation of the role of oxytocin in various physiological and behavioral processes. However, one limitation of using this compound is that it is a relatively new and expensive compound, which may limit its availability and use in some research settings.
Direcciones Futuras
There are several future directions for research on 1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide and its effects on oxytocin and behavior. One area of interest is the role of oxytocin in addiction and substance abuse, and this compound could be used to investigate the potential therapeutic effects of blocking the oxytocin receptor in these contexts. Another area of interest is the role of oxytocin in social cognition and empathy, and this compound could be used to investigate the neural mechanisms underlying these processes. Finally, this compound could be used in combination with other compounds to investigate the complex interactions between oxytocin and other neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide has been used extensively in scientific research to investigate the role of oxytocin in various physiological and behavioral processes. Oxytocin is a hormone that plays a key role in social bonding, trust, and empathy. It has been implicated in a wide range of behaviors, including maternal behavior, sexual behavior, social recognition, and stress responses.
Propiedades
IUPAC Name |
1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-4-5-15-14(8-11)13(9-17-15)6-7-18-23(21,22)16-10-20(3)19-12(16)2/h4-5,8-10,17-18H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRJCTTUGDAFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CN(N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-ethoxyphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4691913.png)

![1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4691943.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide](/img/structure/B4691947.png)
![(4-bromo-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4691950.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-butylphenyl)benzamide](/img/structure/B4691961.png)
![N-(3-chloro-2-methylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B4691964.png)
![4-methoxy-N-[1-(4-propylphenyl)ethyl]benzenesulfonamide](/img/structure/B4691971.png)
![2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4691995.png)
![methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4692006.png)
